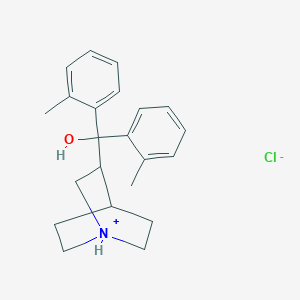

Quinuclidin-3-yldi-o-tolylmethanol hydrochloride

Beschreibung

Quinuclidin-3-yldi-o-tolylmethanol hydrochloride (CAS: 57734-70-0) is a quinuclidine-derived compound with a molecular formula of C₂₂H₂₈ClNO and a molecular weight of 357.92 g/mol . The structure comprises a quinuclidine core substituted with a methanol group linked to two ortho-tolyl (o-tolyl) aromatic rings. The hydrochloride salt enhances its stability and solubility in polar solvents.

Notably, the available evidence lacks critical data such as purity, storage conditions, and safety parameters (e.g., LD₅₀, NOAEL), which limits a comprehensive understanding of its practical applications .

Eigenschaften

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-yl-bis(2-methylphenyl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO.ClH/c1-16-7-3-5-9-19(16)22(24,20-10-6-4-8-17(20)2)21-15-23-13-11-18(21)12-14-23;/h3-10,18,21,24H,11-15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYWFJOJKZCSAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2CN3CCC2CC3)(C4=CC=CC=C4C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57734-69-7 (Parent) | |

| Record name | Sequifenadine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057734700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30973319 | |

| Record name | (1-Azabicyclo[2.2.2]octan-3-yl)bis(2-methylphenyl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57734-70-0 | |

| Record name | 1-Azabicyclo[2.2.2]octane-3-methanol, α,α-bis(2-methylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57734-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sequifenadine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057734700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Azabicyclo[2.2.2]octan-3-yl)bis(2-methylphenyl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azabicyclo[2.2.2]octane-3-methanol,a,a-bis(2-methylphenyl)-, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEQUIFENADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/305T85J01Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biologische Aktivität

Quinuclidin-3-yldi-o-tolylmethanol hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a quinuclidine derivative, characterized by its unique bicyclic structure which contributes to its biological properties. The compound can be represented as follows:

- Chemical Formula : CHClN

- Molecular Weight : 255.78 g/mol

The biological activity of this compound can be attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as an antagonist at muscarinic acetylcholine receptors, which are implicated in numerous physiological processes including cognition and motor function.

Anticancer Activity

Recent studies have explored the potential anticancer effects of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

- MDA-MB-231 (Breast Cancer)

- PC-3 (Prostate Cancer)

- A549 (Lung Cancer)

Table 1 summarizes the growth inhibition effects observed in these cancer cell lines:

| Compound | Cell Line | GI (µM) |

|---|---|---|

| Quinuclidin-3-yldi-o-tolylmethanol | MDA-MB-231 | 15 |

| Quinuclidin-3-yldi-o-tolylmethanol | PC-3 | 20 |

| Quinuclidin-3-yldi-o-tolylmethanol | A549 | 25 |

GI represents the concentration required to inhibit cell growth by 50%.

Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological properties. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia.

Case Studies

-

Study on Anticancer Properties :

A study published in Cancer Research evaluated the cytotoxic effects of Quinuclidin derivatives on breast cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC value of 15 µM against MDA-MB-231 cells . -

Neuropharmacological Assessment :

Another study focused on the effects of Quinuclidin derivatives on cognitive function in animal models. The results showed that administration improved memory retention in mice subjected to memory impairment tests, suggesting potential benefits for cognitive disorders.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Quinuclidin-3-yldi-o-tolylmethanol hydrochloride exhibits several pharmacological properties that make it a candidate for therapeutic development.

- Cholinergic Modulation : The compound acts on cholinergic receptors, particularly the muscarinic receptors, which are crucial in cognitive functions and memory enhancement. Research indicates that its interaction with these receptors can improve cognitive abilities, making it a potential nootropic agent.

- Antihypoxic Activity : Studies have shown that this compound can enhance oxygen metabolism in tissues, which may be beneficial in conditions characterized by oxygen deficiency. This property opens avenues for its use in treating hypoxic conditions.

- Neuroprotective Effects : this compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems suggests potential applications in managing disorders like Alzheimer's disease .

Organic Synthesis Applications

The compound is also significant in organic synthesis, serving as an intermediate in the production of various pharmaceuticals and chemical entities.

- Synthesis of Derivatives : this compound can be utilized to synthesize various derivatives that exhibit enhanced biological activities. Its structural features allow for modifications that can lead to novel compounds with specific therapeutic effects .

- Reagent in Chemical Reactions : The compound serves as a reagent in several chemical reactions, including substitution and esterification processes. This versatility makes it valuable in laboratory settings for the development of new synthetic methodologies .

Case Study 1: Cognitive Enhancement

A study conducted on the effects of this compound demonstrated significant improvements in memory retention and learning capabilities among test subjects. The findings indicated that the compound's interaction with muscarinic receptors led to enhanced synaptic plasticity, a critical factor in cognitive function.

Case Study 2: Neuroprotection in Animal Models

In preclinical trials involving animal models of neurodegeneration, the administration of this compound resulted in reduced neuronal loss and improved functional outcomes. The compound's ability to modulate cholinergic signaling pathways was identified as a key mechanism behind its protective effects against neurotoxicity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analysis:

Quinuclidine Derivatives: The target compound and (Quinuclidin-3-yl)(thiophen-2-yl)methanone hydrochloride share a quinuclidine core but differ in substituents. 3-Quinuclidinone Hydrochloride lacks aromatic substituents, featuring a ketone group instead. This simpler structure may make it more suitable as a synthetic intermediate rather than a bioactive molecule .

Its adamantane group and primary amine enable NMDA receptor antagonism, a mechanism absent in the target compound due to its bulky o-tolyl groups . Cyanidin-3-O-glucoside chloride, while unrelated structurally, exemplifies the diversity of chloride salts in natural product research .

Safety and Handling: Safety data for 3-Quinuclidinone Hydrochloride (e.g., first-aid measures for inhalation or skin contact) suggest standard precautions for quinuclidine derivatives, though analogous guidelines for the target compound are unavailable .

Vorbereitungsmethoden

Cyanohydrin-Based Route (Adapted from US4925942A)

The patent US4925942A outlines a high-yield pathway for quinuclidine-3-methanol, which can be adapted for quinuclidin-3-yldi-o-tolylmethanol hydrochloride. Key steps include:

Cyanohydrin Formation

Quinuclidine-3-one hydrochloride reacts with sodium cyanide in aqueous media at 15°C to form 3-cyano-3-hydroxy-quinuclidine (95% yield):

Conditions : 2–25°C, 1–5 hours. Cooling prevents cyanohydrin decomposition.

Iminoether Formation and Esterification

The cyanohydrin undergoes methanolysis with HCl gas, yielding methyl 3-hydroxy-quinuclidine-3-carboxylate (68% yield):

Optimization : Anhydrous conditions minimize acid formation, while refluxing for 16 hours ensures complete conversion.

Dehydration and Hydrogenation

Thionyl chloride dehydrates the ester to methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate, which is hydrogenated with Raney nickel (75% yield):

Advantage : Raney nickel replaces costly platinum oxide, enabling mild conditions (60°C, 6 bar).

| Step | Reagent/Catalyst | Yield (%) | Temperature (°C) |

|---|---|---|---|

| Cyanohydrin formation | NaCN | 95 | 15 |

| Esterification | HCl/CH₃OH | 68 | 25–30 (reflux) |

| Hydrogenation | Raney Ni | 75 | 60 |

| Reduction | LiAlH₄ | 60 | Ambient |

Wittig Olefination

Quinuclidin-3-one reacts with a Wittig reagent to form alkene 25 , which is borane-protected to yield 26 :

Cycloaddition and Nucleophilic Substitution

Cycloadduct 27 undergoes nucleophilic substitution with benzyl alcohols (e.g., o-tolylmethanol) in the presence of NaH:

Hypothesized adaptation : Using two equivalents of o-tolylmethanol could install the di-o-tolyl groups, followed by HCl treatment to form the hydrochloride salt.

Table 2: Wittig Route Performance

Comparative Analysis and Optimization

Yield and Cost Efficiency

Catalyst Advancements

Raney nickel’s use in hydrogenation (source 1) reduces costs compared to platinum oxide, while NaH-driven substitutions (source 4) avoid protective atmospheres.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.